molecular formula C11H20O2 B1584238 cis-3-Hexenyl pentanoate CAS No. 35852-46-1

cis-3-Hexenyl pentanoate

Cat. No. B1584238
CAS RN: 35852-46-1
M. Wt: 184.27 g/mol
InChI Key: XPFTVTFOOTVHIA-UHFFFAOYSA-N
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Description

“Cis-3-Hexenyl pentanoate”, also known as “cis-3-Hexenyl valerate” or “(3Z)-3-Hexenyl pentanoate”, is a chemical compound with the formula C11H20O2 . It is also available as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The molecular structure of “cis-3-Hexenyl pentanoate” consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 184.2753 .


Physical And Chemical Properties Analysis

“Cis-3-Hexenyl pentanoate” is a colorless liquid with a fruity, ripe apple or pear-like aroma . It is insoluble in water but soluble in fats . It is also soluble in ethanol . The boiling point is 108°C at 20 mm Hg .

Scientific Research Applications

Summary of the Application

“Cis-3-Hexenyl pentanoate” is a volatile organic compound (VOC) that is emitted into the atmosphere by plants and vegetation, especially when they suffer mechanical damage . It has been found to be highly reactive in the atmosphere, contributing to smog formation .

Methods of Application or Experimental Procedures

The reactivity of “cis-3-Hexenyl pentanoate” with atmospheric reactive species such as hydroxyl radicals and chlorine atoms was studied in a Teflon static reactor at room temperature and atmospheric pressure . The reactions were monitored using gas chromatography with flame ionization detection .

Results or Outcomes

The kinetic rate coefficients obtained for “cis-3-Hexenyl pentanoate” were (in units of cm3 molecule−1 s−1) (2.45 ± 0.30) × 10−10 and (4.61 ± 0.71) × 10−11 for chlorine and hydroxyl radical reactions, respectively . The relatively short atmospheric lifetimes of the ester indicate that the compound will be oxidized near its anthropogenic origin source .

2. Flavoring Agent

Summary of the Application

“Cis-3-Hexenyl pentanoate” is used as a flavoring agent .

Methods of Application or Experimental Procedures

As a flavoring agent, “cis-3-Hexenyl pentanoate” is added to food products to enhance their taste and aroma .

Results or Outcomes

The specific outcomes of using “cis-3-Hexenyl pentanoate” as a flavoring agent would depend on the specific food product to which it is added .

Safety And Hazards

“Cis-3-Hexenyl pentanoate” is a flammable liquid and vapor . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

[(Z)-hex-3-enyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFTVTFOOTVHIA-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885636
Record name Pentanoic acid, (3Z)-3-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; fruity, ripe apple or pear-like aroma
Record name cis-Hexenyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

108.00 to 109.00 °C. @ 20.00 mm Hg
Record name cis-3-Hexenyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in fats, soluble (in ethanol)
Record name cis-Hexenyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.879-0.885
Record name cis-Hexenyl valerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Hexenyl pentanoate

CAS RN

35852-46-1
Record name cis-3-Hexenyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35852-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexenyl valerate, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035852461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, (3Z)-3-hexen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, (3Z)-3-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXENYL VALERATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLC67L4NLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name cis-3-Hexenyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
JF Wei, ZH Yin, WY Kang - African Journal of Traditional, Complementary …, 2014 - ajol.info
… chikungensis were cis-3-hexenyl pentanoate (13.33%), followed by ethanol (12.13%), ethyl palmitate (7.78%), and heneicosane (5.38%). Conclusion: The results showed that the main …
Number of citations: 2 www.ajol.info
K Szymoniak - Journal of Chromatography A, 1987 - Elsevier
Factor analyses, with principal component analysis and correspondence factor analysis, were applied to the Kováts retention indices of 175 aliphatic saturated and unsaturated esters …
Number of citations: 21 www.sciencedirect.com
V Kaškonienė, M Stankevičius, T Drevinskas… - Phytochemistry, 2015 - Elsevier
Due to the wide spectrum of biological activities, Chamerion angustifolium L. as medicinal plant is used for the production of food supplements. However, it should be kept in mind that …
Number of citations: 69 www.sciencedirect.com
J Zhong, Y Guo, H Shi, Y Liang, Z Guo, D Li… - Industrial Crops and …, 2022 - Elsevier
The chrysanthemum aphid Macrosiphoniella sanborni is one of the most severe crop pests for the cultivated chrysanthemum. It is urgent to find efficient and eco‑friendly control …
Number of citations: 5 www.sciencedirect.com
T Zhao, S Zhong, J Xu, W Jiao, W Liu… - Journal of Agricultural …, 2022 - ACS Publications
… ,12b-trihydroxy-5b-cholanoic acid, sequiterpene lactone 326, helenalin, and cholic acid were downregulated in the model group and 23-acetoxysoladulcidine, cis-3-hexenyl pentanoate…
Number of citations: 9 pubs.acs.org
SLN Kamte, F Ranjbarian, K Cianfaglione, S Sut… - Ecotoxicology and …, 2018 - Elsevier
The Apiaceae family encompasses aromatic plants of economic importance employed in foodstuffs, beverages, perfumery, pharmaceuticals and cosmetics. Apiaceae are rich sources of …
Number of citations: 66 www.sciencedirect.com
JR Ashes, JK Haken - Journal of Chromatography A, 1975 - Elsevier
The influence of the polarity of the stationary phase on retention increments of homologous and isomeric unsaturated esters is detailed and the results are discussed in terms of the …
Number of citations: 44 www.sciencedirect.com
JM Sendra, P Cunat - Phytochemistry, 1980 - Elsevier
Abstract Analysis of the neutral fraction of Coridothymus capitatus essential oil (Spanish origanum oil) revealed 61 components. Of the new components reported there were 25 …
Number of citations: 42 www.sciencedirect.com
EE Stashenko, JR Martínez - Potential of essential oils, Hany A …, 2018 - books.google.com
A network of research groups has carried out a bioprospective study of Colombia’s vegetal biodiversity, with focus on aromatic plants. This chapter presents results on the …
Number of citations: 8 books.google.com
JP de Sousa Guedes, JA da Costa Medeiros… - International journal of …, 2016 - Elsevier
This study evaluated the ability of the essential oil from Mentha arvensis L. (MAEO) and M. piperita L. (MPEO) to induce ≥ 5-log reductions in counts (CFU/mL) of E. coli, L. …
Number of citations: 69 www.sciencedirect.com

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